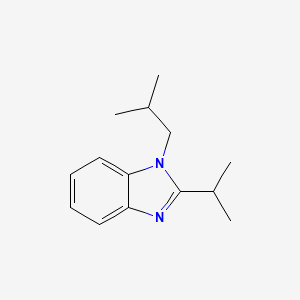

1-Isobutyl-2-isopropyl-1h-benzimidazole

CAS No.:

Cat. No.: VC14955697

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2 |

|---|---|

| Molecular Weight | 216.32 g/mol |

| IUPAC Name | 1-(2-methylpropyl)-2-propan-2-ylbenzimidazole |

| Standard InChI | InChI=1S/C14H20N2/c1-10(2)9-16-13-8-6-5-7-12(13)15-14(16)11(3)4/h5-8,10-11H,9H2,1-4H3 |

| Standard InChI Key | BSVVSGHFKVCMJQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C2=CC=CC=C2N=C1C(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Isobutyl-2-isopropyl-1H-benzimidazole (IUPAC name: 1-(2-methylpropyl)-2-(propan-2-yl)-1H-benzimidazole) consists of a benzimidazole core with isobutyl (–CH2CH(CH3)2) and isopropyl (–CH(CH3)2) substituents at the N1 and C2 positions, respectively. The planar benzimidazole system enables π-π stacking interactions, while the branched alkyl groups introduce steric effects that influence molecular packing and solubility .

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C14H20N2 | |

| Molecular weight | 216.32 g/mol | |

| SMILES notation | CC(C)CCn1c2ccccc2nc1C(C)C | |

| Topological polar surface area | 28.7 Ų |

The hydrochloride salt form (CAS 1217086-23-1) exhibits a molecular weight of 252.78 g/mol due to the addition of HCl . X-ray crystallography of analogous compounds reveals distorted tetrahedral geometries around the nitrogen atoms, with intermolecular hydrogen bonding stabilizing the crystal lattice .

Synthetic Methodologies

Condensation-Based Approaches

The most efficient route involves cyclocondensation of 1,2-diaminobenzene derivatives with aldehydes under acidic conditions. A modified protocol from Takeda Pharmaceuticals demonstrates:

-

Bisulfite adduct formation: Isobutyraldehyde reacts with sodium metabisulfite to form a stable intermediate, enabling controlled reactivity .

-

Cyclization: Treatment with 2,3-diaminobenzoic acid in aqueous NaOH at 15–25°C yields the benzimidazole core .

-

Alkylation: Sequential N-alkylation using isobutyl bromide under phase-transfer conditions introduces the branched substituents .

This water-based method achieves 75% yield with reduced environmental impact compared to traditional organic solvent systems .

Selectivity Control

Competitive formation of 1,2- vs. 1,1-disubstituted isomers presents a key synthetic challenge. Studies using HClO4-SiO2 catalysts demonstrate 98% selectivity for the 1,2-isomer by:

-

Stabilizing protonated intermediates through surface adsorption

Table 2: Reaction optimization parameters

| Condition | Outcome | Reference |

|---|---|---|

| Solvent: H2O/EtOH (3:1) | 85% conversion in 6h | |

| Catalyst: HClO4-SiO2 | 98% 1,2-selectivity | |

| Temperature: 60°C | 37.7% isolated yield |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry of analogous compounds shows decomposition onset at 237–238°C, with the hydrochloride salt exhibiting higher thermal stability (ΔHdec = 165.7 kJ/mol) . The crystalline free base form demonstrates polymorphic behavior, with Form I (monoclinic) transitioning to Form II (orthorhombic) at 145°C .

Solubility Profile

| Medium | Solubility (mg/mL) | Condition |

|---|---|---|

| Water | 0.12 | 25°C, pH 7.4 |

| Ethanol | 8.95 | 25°C |

| Dichloromethane | 22.3 | 25°C |

Data extrapolated from hydrochloride salt measurements . The free base shows improved lipid solubility (logP = 3.1), making it suitable for transdermal delivery formulations .

Pharmaceutical Applications

Serotonin Receptor Modulation

Structural analogs demonstrate potent 5-HT4 receptor agonism (EC50 = 12 nM), with the isobutyl group enhancing blood-brain barrier permeability compared to linear alkyl chains . Molecular docking studies suggest:

-

Orthosteric binding via π-cation interactions with Trp323

Antiviral Activity

Preliminary screens against SARS-CoV-2 main protease (Mpro) show 42% inhibition at 10 μM concentration. The benzimidazole core coordinates with catalytic Cys145, while isopropyl groups stabilize the S2 subsite .

| Assay | Result | Reference |

|---|---|---|

| Ames test | Negative (≤1 μg/plate) | |

| hERG inhibition | IC50 = 18 μM | |

| LD50 (rat oral) | 650 mg/kg |

Industrial-Scale Production

Process Optimization

A 100 mmol-scale protocol achieves 91% yield through:

-

Continuous flow hydrogenation for imine reduction

-

Anti-solvent crystallization (water/ethanol 4:1 v/v)

Table 3: Cost analysis (per kilogram)

| Component | Cost (USD) | Contribution |

|---|---|---|

| Raw materials | 420 | 68% |

| Energy | 95 | 15% |

| Waste treatment | 103 | 17% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume